molecular formula C19H16BrN3OS B2560221 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893972-87-7

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2560221
CAS No.: 893972-87-7
M. Wt: 414.32
InChI Key: SOIFQRRDSZSHIL-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a bromophenyl group and an imidazo[2,1-b]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 2,3-dihydroimidazo[2,1-b]thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
  • 2-(4-fluorophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c20-15-6-4-13(5-7-15)10-18(24)21-16-3-1-2-14(11-16)17-12-23-8-9-25-19(23)22-17/h1-7,11-12H,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFQRRDSZSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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